Tribenoside

Overview

Description

Tribenoside, also known as Glyvenol, is a vasoprotective drug primarily used to treat hemorrhoids . It has mild anti-inflammatory, analgesic, and wound healing properties . Tribenoside stimulates the production of laminin α5 and the deposition of laminin-332, which aid in repairing the basement membrane during the wound healing process .

Molecular Structure Analysis

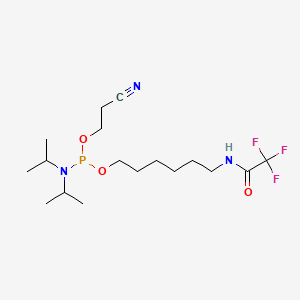

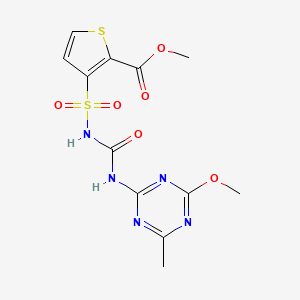

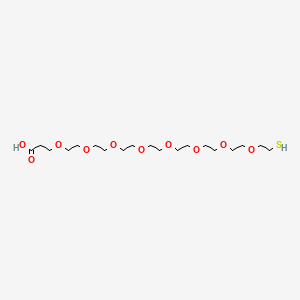

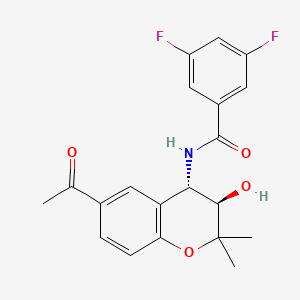

Tribenoside is a semisynthetic sugar derivative with the molecular formula C29H34O6 . Its IUPAC name is (3R,4R,5R)-4-(Benzyloxy)-5-[1,2-bis(benzyloxy)ethyl]-2-ethoxyoxolan-3-ol . The molecular weight of Tribenoside is 478.58 g/mol .

Chemical Reactions Analysis

Tribenoside has been associated with drug hypersensitivity reactions . In a study examining patients with drug eruptions caused by Tribenoside, both delayed and immediate immunologic responses were observed, suggesting that these may play a role in the etiology of Tribenoside-induced exanthemas .

Scientific Research Applications

Anti-inflammatory and Vasoconstrictive Properties

Tribenoside is known for its anti-inflammatory effects, particularly in reducing vascular permeability. This makes it useful in treating conditions like internal and external hemorrhoids by causing vasoconstriction .

Venous Circulation Diseases

It combats pathological processes in capillaries and veins, making it effective for the treatment of venous circulation diseases , such as phlebitis and varicose veins .

Wound Healing

Tribenoside has been shown to stimulate the production of laminin α5 and the deposition of laminin-332, which are crucial for repairing the basement membrane during the wound healing process, especially in hemorrhoidal disease .

Analgesic Effects

The compound exhibits mild analgesic properties, providing pain relief in various conditions .

Antitoxic and Fibrinolysis-Promoting Properties

Tribenoside displays antitoxic effects and promotes fibrinolysis, which is the process of breaking down blood clots, further supporting its use in vascular-related conditions .

Amine-Release-Inhibitory and Membrane Stabilizing Properties

It inhibits the release of amines that can cause inflammation and stabilizes cell membranes, contributing to its therapeutic effects .

Anti-Arthritic Properties

The anti-inflammatory properties of Tribenoside also lend it potential applications in treating arthritis, although specific studies on this application would be needed for confirmation .

Venotropic Properties

Lastly, Tribenoside has venotropic properties, meaning it can improve the tone of veins, which is beneficial in conditions like hemorrhoids where venous insufficiency is a concern .

Mechanism of Action

Target of Action

Tribenoside is an anti-inflammatory agent that primarily targets the vascular system . It reduces vascular permeability and causes vasoconstriction . It has been reported to display a pluripotent antagonistic action against histamine, serotonin, bradykinin, and other inflammatory substances .

Mode of Action

Tribenoside interacts with its targets by reducing vascular permeability and causing vasoconstriction . This interaction results in the treatment of internal and external hemorrhoids . It also has mild anti-inflammatory, analgesic, and wound healing properties .

Biochemical Pathways

Tribenoside affects the wound healing process by stimulating laminin α5 production and laminin-332 deposition . These proteins help repair the basement membrane during the wound healing process . Tribenoside also has a novel antioxidant activity, which may represent a further mechanism of action in wound healing .

Pharmacokinetics

A study on three healthy volunteers showed that plasma levels of tribenoside and the elimination of benzoic acid in plasma and urine were followed up during a 7-day period of daily oral medication with tribenoside . Around 20% of the administered dose is metabolized to benzoic acid, which is almost entirely present in the body as hippuric acid .

Result of Action

The molecular and cellular effects of Tribenoside’s action include increased migration rate of fibroblasts in vitro and improved wound healing process by promoting re-epithelialization in rats . Furthermore, it has been found to have a novel antioxidant activity, which may protect against the toxic effects of reactive oxygen species .

Action Environment

The efficacy and stability of Tribenoside can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, obesity, and pregnancy, can influence the effectiveness of Tribenoside in treating conditions like hemorrhoids .

Safety and Hazards

Future Directions

Tribenoside, in combination with lidocaine, has been found to be a fast, effective, and safe option for the treatment of hemorrhoids . It has been recommended as a first-line treatment for this condition in clinical practice due to its long-lasting healing effects, high efficacy, and good tolerability .

properties

IUPAC Name |

(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26-,27-,28-,29?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLNJSBQMBKOJH-VIVFLBMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tribenoside | |

CAS RN |

10310-32-4 | |

| Record name | Tribenoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10310-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenoside [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribenoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tribenoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBENOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7N0Y673NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Tribenoside?

A1: While the exact mechanism remains unclear, research suggests Tribenoside exerts its effects through a combination of actions:

- Anti-inflammatory Effects: Tribenoside has been shown to reduce inflammation, potentially by inhibiting inflammatory mediators. [, ]

- Vascular Effects: It improves microcirculation and vascular tone, likely by stabilizing capillary systems and membranes in affected tissues. [, ]

- Wound Healing Promotion: Tribenoside enhances wound healing, possibly by interacting with epidermal cells and regulating the expression and localization of laminins, crucial components of basement membranes essential for tissue repair. [, ]

- Antioxidant Activity: Recent studies suggest Tribenoside might possess antioxidant properties, contributing to its protective effects during wound healing. []

Q2: How does Tribenoside's impact on laminin expression contribute to wound healing?

A2: Research indicates that Tribenoside specifically increases the expression of the laminin α5 chain in human epidermal keratinocyte cells (HaCaT cells). [] Additionally, it accelerates the focal deposition of laminin-332 (α3β3γ2). [] These actions suggest Tribenoside promotes the reconstruction of basement membranes, crucial structures for wound healing, particularly in the context of hemorrhoidal disease.

Q3: What is the molecular formula and weight of Tribenoside?

A3: Tribenoside, chemically known as Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside, has the molecular formula C29H34O6 and a molecular weight of 478.57 g/mol. [, ]

Q4: Is there any available spectroscopic data for Tribenoside?

A4: While the provided research doesn't offer detailed spectroscopic information, common characterization techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of Tribenoside.

A4: The provided research primarily focuses on Tribenoside's pharmacological properties and clinical applications. Information regarding material compatibility and stability, catalytic properties, and computational chemistry applications is not included in these studies.

Q5: How do structural modifications of Tribenoside affect its activity?

A5: While the provided research doesn't delve into detailed SAR studies, one study investigated 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose, structurally related to Tribenoside. [] Some of these derivatives exhibited notable anti-inflammatory, antipyretic, and venoprotective activities with low toxicity. This finding suggests that modifications to the Tribenoside structure could potentially lead to compounds with enhanced or altered pharmacological profiles.

Q6: What is the safety profile of Tribenoside, and what are its pharmacokinetic properties?

A6: Several studies highlight the safety and efficacy of Tribenoside in treating hemorrhoids. [, , , ] While generally well-tolerated, some individuals may experience hypersensitivity reactions. [, , , , , ] Specific information regarding SHE regulations, detailed pharmacokinetic parameters (absorption, distribution, metabolism, and excretion), and pharmacodynamic properties is limited in these studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.